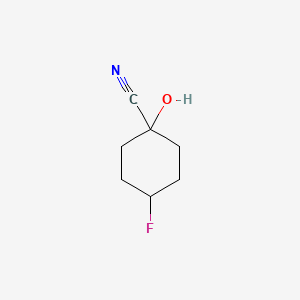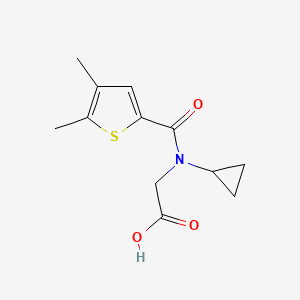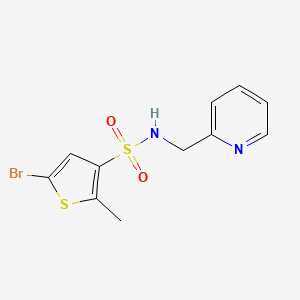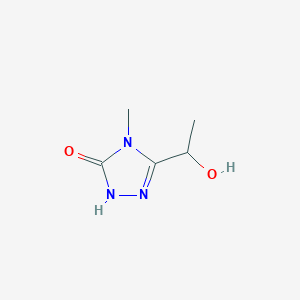
(R)-tert-Butyl (5,5-dimethylhex-1-yn-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl ®-(5,5-dimethylhex-1-yn-3-yl)carbamate: is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a useful protecting group in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ®-(5,5-dimethylhex-1-yn-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. Common bases used in this reaction include triethylamine (Et3N) and pyridine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of carbon dioxide and tert-butyl alcohol .
Industrial Production Methods: Industrial production of tert-butyl carbamates often involves continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds more efficiently and sustainably compared to batch processes .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl carbamates can undergo oxidation reactions, although they are generally stable under mild oxidative conditions.
Reduction: Reduction of tert-butyl carbamates can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of the corresponding amine.
Substitution: tert-Butyl carbamates can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups under acidic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Major Products:
Oxidation: Oxidized derivatives of the carbamate
Reduction: Corresponding amines
Substitution: Various substituted carbamates depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: tert-Butyl carbamates are widely used as protecting groups for amines in organic synthesis. They are particularly useful in peptide synthesis, where they protect the amino group from unwanted reactions during the formation of peptide bonds .
Biology: In biological research, tert-butyl carbamates are used to protect amino groups in biomolecules, facilitating the study of complex biological processes without interference from reactive amino groups .
Medicine: tert-Butyl carbamates are used in the synthesis of pharmaceuticals, where they protect amine groups during multi-step synthetic processes. This ensures the integrity of the amine functionality until the final deprotection step .
Industry: In the chemical industry, tert-butyl carbamates are used in the production of agrochemicals, dyes, and other specialty chemicals. Their stability and ease of removal make them valuable intermediates in various industrial processes .
Mécanisme D'action
The mechanism by which tert-butyl carbamates exert their effects involves the formation of a stable carbamate linkage that protects the amine group from nucleophilic attack. The tert-butyl group provides steric hindrance, preventing unwanted reactions at the protected amine site. Deprotection of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to cleavage of the tert-butyl group and release of the free amine .
Comparaison Avec Des Composés Similaires
Benzyl carbamate: Another common protecting group for amines, which can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removed by base.
Carboxybenzyl (Cbz) carbamate: Stable under acidic and basic conditions, removed by catalytic hydrogenation.
Uniqueness: tert-Butyl carbamates are unique due to their stability under a wide range of conditions and their ease of removal under mild acidic conditions. This makes them particularly useful in multi-step synthetic processes where selective deprotection is required .
Propriétés
Formule moléculaire |
C13H23NO2 |
|---|---|
Poids moléculaire |
225.33 g/mol |
Nom IUPAC |
tert-butyl N-[(3R)-5,5-dimethylhex-1-yn-3-yl]carbamate |
InChI |
InChI=1S/C13H23NO2/c1-8-10(9-12(2,3)4)14-11(15)16-13(5,6)7/h1,10H,9H2,2-7H3,(H,14,15)/t10-/m0/s1 |
Clé InChI |
DLAMIYJEUHLPNQ-JTQLQIEISA-N |
SMILES isomérique |
CC(C)(C)C[C@H](C#C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)(C)CC(C#C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(3aR,5S,6R,6aR)-6-(Benzyloxy)-2,2-dimethyl-6-vinyltetrahydrofuro[2,3-d][1,3]dioxole-5-carbaldehyde](/img/structure/B14902586.png)






![1,3-dimethyl-7-(piperidin-1-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14902621.png)
![2-amino-5-(3-bromophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B14902629.png)

